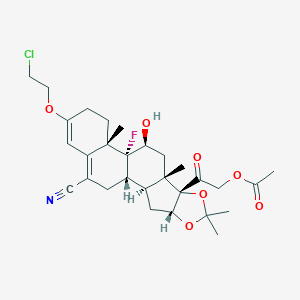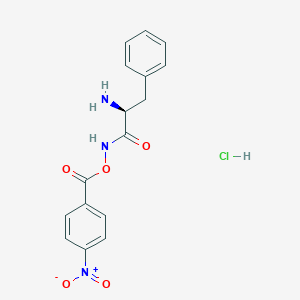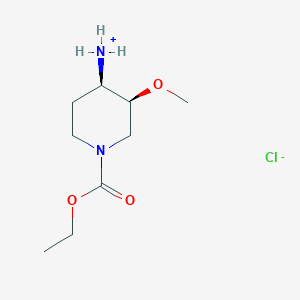
4-Brom-2-Fluorbenzamid
Übersicht
Beschreibung
4-Bromo-2-fluorobenzamide (4-Br-2-FBA) is a fluorinated aromatic amide that is widely used in scientific research due to its unique properties. 4-Br-2-FBA is a versatile compound, as it can be used as a reagent, a catalyst, or a substrate in various synthetic reactions. It has been studied extensively due to its wide range of applications in biochemistry, organic chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Brom-2-Fluorbenzamid: ist ein wertvoller Baustein in der organischen Synthese. Es kann verwendet werden, um die 4-Brom-2-Fluorphenyl-Einheit in größere Moleküle einzubringen. Diese Verbindung ist besonders nützlich bei der Synthese verschiedener heterocyclischer Verbindungen, die in der pharmazeutischen Forschung und Entwicklung eine wichtige Rolle spielen .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorläufer für die Entwicklung potenzieller Therapeutika. Seine Einarbeitung in arzneimittelähnliche Moleküle kann zur Entdeckung neuer Medikamente führen, insbesondere im Bereich der Krebstherapie und der Entwicklung von antiviralen Medikamenten .
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft aufgrund ihrer Fähigkeit, als Polymerisationsinhibitor zu wirken. Es kann verwendet werden, um das Wachstum von Polymeren zu kontrollieren, was bei der Herstellung von Kunststoffen und Harzen mit spezifischen Eigenschaften entscheidend ist .
Analytische Chemie
This compound: kann in verschiedenen Anwendungen der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen es geeignet für den Einsatz in der Massenspektrometrie und der NMR-Spektroskopie zur Identifizierung und Quantifizierung anderer Substanzen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie könnte diese Verbindung für die Entwicklung neuer Pestizide oder Herbizide untersucht werden. Die Brom- und Fluor-Substituenten finden sich häufig in Verbindungen wieder, die eine biologische Aktivität gegen eine Reihe von Schädlingen zeigen .
Umweltwissenschaften
Das Umweltschicksal von This compound kann untersucht werden, um sein Abbau- und Bioakkumulationspotenzial zu verstehen. Dies ist wichtig, um die Umweltauswirkungen neuer Chemikalien zu beurteilen, bevor sie auf den Markt gebracht werden .
Safety and Hazards
4-Bromo-2-fluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved do not provide additional information on 4-Bromo-2-fluorobenzamide .
Wirkmechanismus
Target of Action
4-Bromo-2-fluorobenzamide is used as a reagent to synthesize various compounds that act on specific targets. For instance, it is used to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents . It is also used to synthesize imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors . These targets play crucial roles in metabolic regulation and cell cycle progression, respectively.
Mode of Action
These compounds interact with their targets, leading to changes in their function and ultimately influencing biological processes .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2-fluorobenzamide are dependent on the compounds it helps synthesize. For example, tricyclic dihydroquinazolinones may influence pathways related to metabolism and energy expenditure, contributing to their anti-obesity effects . Similarly, imidazole pyrimidine amides, as cyclin-dependent kinase inhibitors, can affect cell cycle regulation pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 4-Bromo-2-fluorobenzamide are largely determined by the compounds it is used to synthesize. For instance, tricyclic dihydroquinazolinones may have anti-obesity effects, potentially influencing fat metabolism at the cellular level . Imidazole pyrimidine amides, on the other hand, can inhibit cyclin-dependent kinases, potentially affecting cell cycle progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorobenzamide. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound, ensuring its efficacy when used in chemical reactions .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-fluorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent to synthesize tricyclic dihydroquinazolinones, compounds that act as anti-obesity agents .
Cellular Effects
Its derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-fluorobenzamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
4-Bromo-2-fluorobenzamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
4-bromo-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRFCPNHLHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378381 | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292621-45-5 | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Bromo-2-fluorobenzamide itself is not studied as an active compound in the provided research. Instead, it serves as a crucial tool for determining the absolute configuration of the synthesized S-2 enantiomers. Researchers created a derivative by reacting the (+)-enantiomer of S-2 with 4-bromo-2-fluorobenzoyl chloride. This derivative was then subjected to X-ray analysis, allowing for the definitive assignment of its three-dimensional structure []. Knowing the structure of the (+)-enantiomer derivative enabled the researchers to indirectly determine the absolute configurations of both the (+) and (-) enantiomers of the original S-2 molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)







![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

